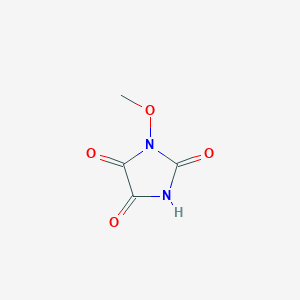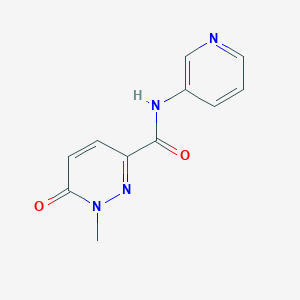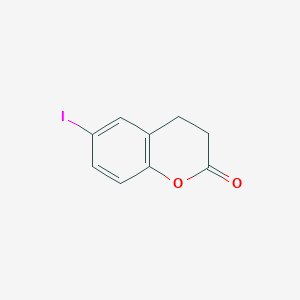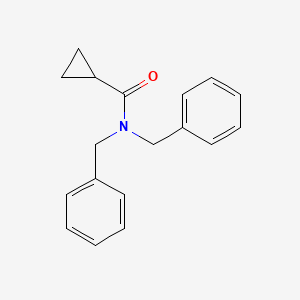
1-Methoxyimidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxyimidazolidine-2,4,5-trione is a chemical compound with the molecular formula C4H4N2O4 It is known for its unique structure, which includes an imidazolidine ring substituted with methoxy and trione groups
Mechanism of Action
Target of Action
The primary target of 1-Methoxyimidazolidine-2,4,5-trione is the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1) . TDP1 is a eukaryotic DNA repair enzyme that specifically cleaves the covalent bond between the 3′-phosphate group of DNA and the tyrosine associated with a small peptide remaining after proteolysis/denaturation of Top1 (topoisomerase 1) .
Mode of Action
This compound interacts with TDP1, inhibiting its function
Biochemical Pathways
The inhibition of TDP1 by this compound affects the DNA repair pathways in cells . TDP1 is involved in the repair of DNA damage caused by topoisomerase 1 inhibitors, and its inhibition can lead to an accumulation of DNA damage, potentially leading to cell death .
Result of Action
The inhibition of TDP1 by this compound can lead to an accumulation of DNA damage in cells . This can potentially lead to cell death, making this compound a potential candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxyimidazolidine-2,4,5-trione can be synthesized through the nitration of 1-methylimidazole and its nitro derivatives using a mixture of concentrated nitric acid and sulfur trioxide in sulfuric acid. The reaction is typically carried out at elevated temperatures (80°C to 120°C) for several hours. The nitration process involves the formation of intermediate nitroimidazoles, which are subsequently oxidized to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxyimidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong nitration conditions to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state compounds, although specific reduction reactions are less commonly reported.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Concentrated nitric acid and sulfur trioxide in sulfuric acid are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Higher oxidation state derivatives of imidazolidine.
Reduction: Lower oxidation state imidazolidine derivatives.
Substitution: Substituted imidazolidine derivatives with different functional groups.
Scientific Research Applications
1-Methoxyimidazolidine-2,4,5-trione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the context of neurodegenerative diseases.
Comparison with Similar Compounds
1-Methoxyimidazolidine-2,4,5-trione can be compared with other imidazolidine derivatives, such as:
1-Methylimidazolidine-2,4,5-trione: Similar in structure but lacks the methoxy group.
1,3-Substituted Imidazolidine-2,4,5-triones: These compounds have substitutions at the 1 and 3 positions, which can significantly alter their chemical properties and biological activities.
Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers alike.
Properties
IUPAC Name |
1-methoxyimidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4/c1-10-6-3(8)2(7)5-4(6)9/h1H3,(H,5,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGAQRDVKFIVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C(=O)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Chloro-2-methoxyphenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2430919.png)

![N-benzyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2430922.png)


![4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2430927.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2430930.png)
![(3Z)-3-(methoxyimino)-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2430931.png)
![4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2430933.png)
![[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine](/img/structure/B2430934.png)

![8-(4-fluorophenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2430937.png)
![7-(2-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2430941.png)
